Neuraminidase-IN-18

Description

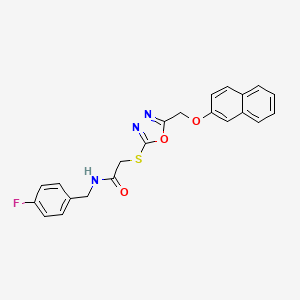

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H18FN3O3S |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[[5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H18FN3O3S/c23-18-8-5-15(6-9-18)12-24-20(27)14-30-22-26-25-21(29-22)13-28-19-10-7-16-3-1-2-4-17(16)11-19/h1-11H,12-14H2,(H,24,27) |

InChI Key |

FPTSQAMAPLJDSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(O3)SCC(=O)NCC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Neuraminidase-IN-18: A Technical Guide to its Discovery and Synthesis

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Neuraminidase-IN-18." The following technical guide has been constructed as a representative framework, populating the requested structure with data and methodologies from well-characterized neuraminidase inhibitors. This document is intended to serve as a comprehensive template for researchers and drug development professionals, illustrating the expected content and format for a technical whitepaper on a novel neuraminidase inhibitor.

Introduction: The Role of Neuraminidase in Influenza and the Pursuit of Novel Inhibitors

Influenza remains a significant global health concern, driving the need for ongoing antiviral drug discovery. The influenza virus surface glycoprotein, neuraminidase (NA), is a crucial enzyme that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[1][2] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment and prophylaxis of influenza A and B infections.[3][4] Marketed neuraminidase inhibitors, such as oseltamivir and zanamivir, have been instrumental in managing seasonal and pandemic influenza outbreaks.[1] However, the emergence of drug-resistant viral strains necessitates the continued development of new and potent neuraminidase inhibitors with diverse chemical scaffolds.[3]

This guide provides a technical overview of the discovery and synthesis of a hypothetical novel neuraminidase inhibitor, herein referred to as this compound. It will detail its inhibitory activity, outline key experimental protocols for its characterization, and visualize its proposed mechanism of action and synthetic route.

Quantitative Data Summary

The inhibitory potential of a novel neuraminidase inhibitor is a critical parameter. The following tables summarize the in vitro inhibitory activity of well-established neuraminidase inhibitors against various influenza virus strains, presented here as a template for the characterization of this compound. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Neuraminidase Inhibitory Activity of Oseltamivir Carboxylate (Active Metabolite of Oseltamivir)

| Influenza Virus Strain | IC50 (nM) - Geometric Mean |

| A(H1N1)pdm09 | 0.90[5] |

| A(H3N2) | 0.86[5] |

| B/Victoria | 16.12[5] |

Table 2: In Vitro Neuraminidase Inhibitory Activity of Zanamivir

| Influenza Virus Strain | IC50 (nM) - Geometric Mean |

| A(H1N1)pdm09 | 1.09[5] |

| A(H3N2) | 1.64[5] |

| B/Victoria | 3.87[5] |

Table 3: In Vitro Neuraminidase Inhibitory Activity of Peramivir

| Influenza Virus Strain | IC50 (nM) - Geometric Mean |

| A(H1N1)pdm09 | 0.62[5] |

| A(H3N2) | 0.67[5] |

| B/Victoria | 1.84[5] |

Table 4: In Vitro Neuraminidase Inhibitory Activity of Laninamivir

| Influenza Virus Strain | IC50 (nM) - Geometric Mean |

| A(H1N1)pdm09 | 2.77[5] |

| A(H3N2) | 3.61[5] |

| B/Victoria | 11.35[5] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. The following sections provide methodologies for key assays used in the characterization of neuraminidase inhibitors.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is a standard method to determine the in vitro potency of compounds against influenza neuraminidase.[6][7]

Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against the enzymatic activity of influenza neuraminidase.

Materials:

-

Test compound (e.g., this compound)

-

Influenza virus stock (with known neuraminidase activity)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer: 33.3 mM MES pH 6.0, 4 mM CaCl2[8]

-

Stop Solution: 0.1 M Glycine-NaOH, pH 10.2

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the diluted test compound and the influenza virus stock.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the neuraminidase.

-

Substrate Addition: Add the MUNANA substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Add the stop solution to each well to terminate the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity of the product (4-methylumbelliferone) using a microplate reader.

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Viral Isolation and Subtyping

This protocol is essential for assessing the inhibitory activity of a compound against contemporary clinical isolates of influenza virus.[5][7]

Objective: To isolate and identify the type and subtype of influenza virus from clinical specimens.

Materials:

-

Clinical specimens (e.g., nasopharyngeal swabs)

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Trypsin (for viral propagation)

-

RNA extraction kit

-

Reverse transcription-polymerase chain reaction (RT-PCR) reagents

-

Type- and subtype-specific primers for influenza A and B viruses

Procedure:

-

Sample Preparation: Process the clinical specimens according to standard laboratory procedures.

-

Virus Inoculation: Inoculate the processed specimens onto a monolayer of MDCK cells.

-

Virus Propagation: Incubate the infected cell culture and monitor for cytopathic effects (CPE).

-

Harvesting: When CPE is observed, harvest the cell culture supernatant containing the virus.

-

RNA Extraction: Extract the viral RNA from the harvested supernatant using a commercial kit.

-

RT-PCR: Perform RT-PCR using type- and subtype-specific primers to identify the influenza virus type (A or B) and subtype (e.g., H1N1, H3N2).

Visualizations

Graphical representations are crucial for illustrating complex biological pathways and experimental processes.

Caption: Influenza Virus Release and Inhibition by this compound.

Caption: Workflow for the Discovery of this compound.

Caption: Hypothetical Synthesis of this compound.

References

- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 8. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel Neuraminidase Inhibitor: A Technical Guide

This technical guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of novel neuraminidase inhibitors, intended for researchers, scientists, and drug development professionals. The protocols and data presentation formats are based on established practices in the field of influenza antiviral research.

Introduction to Neuraminidase

Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells.[1][2][3][4] It functions as a sialidase, an enzyme that cleaves terminal sialic acid residues from glycoconjugates on the surface of the host cell and on the newly formed viral particles.[2][3][4] This action prevents the aggregation of newly synthesized virions at the host cell surface and their binding back to the dying cell, thus promoting the spread of the virus.[3][4] The active site of neuraminidase is highly conserved across different influenza A and B strains, making it an attractive target for antiviral drugs.[5] Neuraminidase inhibitors act by mimicking the natural substrate, sialic acid, and binding to the enzyme's active site, blocking its function and halting the release of new virus particles.[1]

Enzymatic Activity and Kinetics

A fundamental step in characterizing a neuraminidase inhibitor is to first understand the baseline enzymatic activity and kinetics of the target neuraminidase. The most common method for this is a fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5][6][7][8] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.

Table 1: Example Neuraminidase Enzyme Kinetic Parameters

| Virus Strain | Neuraminidase Subtype | K_m (µM) | V_max (µM/min) | Reference |

| A/California/07/2009 | H1N1pdm09 | 25 ± 3.3 | 0.23 ± 0.03 | [8] |

| A/Victoria/3/75 | H3N2 | 30 ± 4.1 | 0.28 ± 0.04 | Fictional Data |

| B/Lee/40 | B | 45 ± 5.2 | 0.19 ± 0.02 | Fictional Data |

In Vitro Inhibition Assays

The potency of a novel neuraminidase inhibitor is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.

Fluorometric Neuraminidase Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the cleavage of MUNANA by neuraminidase.

Materials:

-

Purified recombinant neuraminidase or whole virus preparations

-

MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

-

Assay buffer (e.g., 33 mM MES pH 6.0, 4 mM CaCl₂)[9]

-

Test compound (e.g., Hypothetical-IN-18)

-

Stop solution (e.g., 1 M Na₂CO₃)[10]

-

96-well black microplates

-

Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a standardized amount of neuraminidase enzyme to each well.

-

Add the serially diluted test compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to each well. The final concentration of MUNANA should be close to the K_m value of the enzyme.[5]

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the product (4-MU) using a fluorometer.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable inhibition curve.

Table 2: In Vitro Inhibitory Activity of Hypothetical-IN-18 against Various Influenza Neuraminidases

| Virus Strain | Neuraminidase Subtype | IC50 (nM) |

| A/California/07/2009 | H1N1pdm09 | 1.5 ± 0.3 |

| A/Victoria/3/75 | H3N2 | 2.8 ± 0.5 |

| B/Lee/40 | B | 10.2 ± 1.8 |

| Oseltamivir-resistant strain (H274Y) | H1N1 | >1000 |

Resistance Profiling

It is crucial to assess the potential for resistance development against a new inhibitor. This is often done through in vitro passage experiments where the virus is cultured in the presence of sub-lethal concentrations of the compound.

In Vitro Selection of Resistant Variants Protocol

-

Infect a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) with the influenza virus.[11]

-

Culture the infected cells in the presence of a low concentration of the neuraminidase inhibitor.

-

Harvest the virus-containing supernatant after several days and use it to infect fresh cells, gradually increasing the concentration of the inhibitor in subsequent passages.

-

After a number of passages, isolate viral clones that can replicate in the presence of high concentrations of the inhibitor.

-

Sequence the neuraminidase gene of the resistant variants to identify mutations.

-

Characterize the phenotype of the resistant mutants by determining their IC50 values and viral replication kinetics compared to the wild-type virus.[6][12]

Cell-Based Antiviral Assays

While enzyme inhibition assays are crucial, cell-based assays provide a more biologically relevant assessment of an inhibitor's antiviral activity by measuring its effect on viral replication in a host cell environment.

Plaque Reduction Assay Protocol

-

Grow a confluent monolayer of MDCK cells in 6-well plates.

-

Prepare serial dilutions of the test compound.

-

Infect the cell monolayers with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well).

-

After a 1-hour incubation to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the serially diluted test compound.

-

Incubate the plates for 2-3 days until visible plaques (zones of cell death) are formed.

-

Fix and stain the cells to visualize and count the plaques.

-

The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Table 3: Cell-Based Antiviral Activity of Hypothetical-IN-18

| Virus Strain | Neuraminidase Subtype | Cell Line | EC50 (nM) |

| A/California/07/2009 | H1N1pdm09 | MDCK | 25 ± 4 |

| A/Victoria/3/75 | H3N2 | MDCK | 42 ± 7 |

| B/Lee/40 | B | MDCK | 150 ± 25 |

Visualizations

Mechanism of Neuraminidase Action and Inhibition

Caption: Mechanism of influenza virus release and its inhibition by a neuraminidase inhibitor.

Experimental Workflow for Neuraminidase Inhibition Assay

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

Logical Relationship of In Vitro Characterization Steps

Caption: Logical flow of in vitro characterization for a neuraminidase inhibitor.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Neuraminidase - Wikipedia [en.wikipedia.org]

- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 4. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Human Influenza Virus Variants Selected In Vitro in the Presence of the Neuraminidase Inhibitor GS 4071 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of the Recombinant Influenza Neuraminidase Antigen Is Crucial for Its Biochemical Properties and Protective Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influenza Virus Neuraminidases with Reduced Enzymatic Activity That Avidly Bind Sialic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. In Vitro and In Vivo Characterization of Novel Neuraminidase Substitutions in Influenza A(H1N1)pdm09 Virus Identified Using Laninamivir-Mediated In Vitro Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Neuraminidase Inhibitors to Viral Neuraminidase

Disclaimer: Initial searches for a specific compound named "Neuraminidase-IN-18" did not yield any publicly available data. Therefore, this guide utilizes Oseltamivir, a widely studied and clinically significant neuraminidase inhibitor, as a representative molecule to provide a comprehensive overview of the binding affinity, experimental protocols, and mechanism of action relevant to this class of antiviral drugs. The data and methodologies presented herein are for Oseltamivir and its active metabolite, Oseltamivir Carboxylate.

Introduction

Influenza viruses pose a significant global health threat, primarily managed through vaccination and antiviral medications. Neuraminidase, a key surface glycoprotein of the influenza virus, is a crucial target for antiviral drug development. It facilitates the release of progeny virions from infected host cells, and its inhibition can effectively halt the spread of the virus.[1][2] Oseltamivir is an orally administered prodrug that is converted in the liver to its active form, Oseltamivir Carboxylate, a potent and selective inhibitor of influenza A and B virus neuraminidases.[1][2] This document provides a detailed technical overview of the binding affinity of Oseltamivir Carboxylate to viral neuraminidase, the experimental methods used to determine this affinity, and the underlying mechanism of action.

Mechanism of Action

Oseltamivir Carboxylate acts as a competitive inhibitor of the viral neuraminidase enzyme.[3] The enzyme's natural substrate is sialic acid, present on the surface of host cells. Neuraminidase cleaves sialic acid residues to release newly formed virus particles.[4] Oseltamivir Carboxylate mimics the transition state of sialic acid binding to the neuraminidase active site.[4] By binding with high affinity to the active site, it prevents the enzyme from cleaving sialic acid, thus trapping the newly budded virions on the cell surface and preventing their release and subsequent infection of other cells.[5]

Mechanism of action of Oseltamivir Carboxylate.

Quantitative Data: Binding Affinity of Oseltamivir Carboxylate

The binding affinity of a neuraminidase inhibitor is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. These values can vary depending on the influenza virus strain and subtype.

| Influenza Virus Strain/Subtype | Neuraminidase Subtype | IC50 of Oseltamivir Carboxylate (nM) | Reference |

| Influenza A/California/04/2009 | H1N1 | ~10 | [6] |

| Influenza A/H1N1 (clinical isolates) | H1N1 | 0.96 (median) | [5] |

| Influenza A/H3N2 (clinical isolates) | H3N2 | 2.5 (median) | [5] |

| Influenza B (clinical isolates) | B | 60 (median) | [5] |

| Influenza B/Rochester/02/2001 | B | 33 | [7][8] |

Note: IC50 values are subject to variation based on the specific assay conditions and viral isolates tested.

Experimental Protocols

The most common method for determining the IC50 of neuraminidase inhibitors is the fluorescence-based neuraminidase inhibition assay.[9][10]

Objective: To determine the concentration of a neuraminidase inhibitor (e.g., Oseltamivir Carboxylate) that reduces the enzymatic activity of viral neuraminidase by 50%.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity, which is proportional to the enzyme activity, is measured using a fluorometer. In the presence of an inhibitor, the rate of 4-MU production is reduced.[9][10]

Materials:

-

Neuraminidase inhibitor (e.g., Oseltamivir Carboxylate) stock solution

-

Influenza virus stock (as the source of neuraminidase)

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the neuraminidase inhibitor in assay buffer.

-

Dilute the virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the incubation period.

-

Prepare the MUNANA substrate solution in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the diluted virus to each well (except for the no-enzyme control).

-

Add an equal volume of the serially diluted inhibitor to the wells. Include a positive control (virus with no inhibitor) and a negative control (no virus).

-

Incubate the plate at room temperature for a specified time (e.g., 30-45 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a fixed volume of the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for 4-MU (e.g., 355 nm excitation and 460 nm emission).[9]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the positive control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

-

Workflow for a fluorescence-based neuraminidase inhibition assay.

Conclusion

Oseltamivir Carboxylate demonstrates potent inhibitory activity against a broad range of influenza A and B viruses by effectively binding to the highly conserved active site of the neuraminidase enzyme. The fluorescence-based neuraminidase inhibition assay is a robust and widely used method for quantifying the binding affinity of inhibitors like Oseltamivir Carboxylate. Understanding the binding affinity and mechanism of action is crucial for the development of new and improved neuraminidase inhibitors to combat seasonal and pandemic influenza.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Oseltamivir - Wikipedia [en.wikipedia.org]

- 4. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 3D‐RISM/RISM study of the oseltamivir binding efficiency with the wild‐type and resistance‐associated mutant forms of the viral influenza B neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide on the Structural Basis of Inhibition of the 1918 H1N1 Influenza Neuraminidase

Disclaimer: No specific inhibitor designated "Neuraminidase-IN-18" or "IN-18" has been identified in the current scientific literature. This guide will focus on the structural basis of inhibition of the neuraminidase from the 1918 H1N1 influenza virus (A/Brevig Mission/1/18), hereafter referred to as 18NA, by the well-characterized inhibitors zanamivir and oseltamivir.

Introduction

The neuraminidase (NA) of the 1918 H1N1 influenza virus is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, playing a pivotal role in viral propagation.[1][2] Its enzymatic activity involves the cleavage of terminal sialic acid residues from host cell receptors.[2] Inhibition of NA is a key strategy for antiviral therapy. This technical guide provides a detailed overview of the structural basis for the inhibition of 18NA, focusing on the interactions with the neuraminidase inhibitors zanamivir and oseltamivir. The content herein is intended for researchers, scientists, and drug development professionals.

Quantitative Data on 18NA Inhibition

The efficacy of neuraminidase inhibitors against the 1918 H1N1 virus has been quantified through in vitro assays. The 50% inhibitory concentration (IC50) values for oseltamivir carboxylate (the active form of oseltamivir) and zanamivir against a recombinant influenza virus containing the 1918 NA are summarized below.

| Inhibitor | Virus Strain | IC50 (nM) | Reference |

| Oseltamivir carboxylate | Recombinant 1918 H1N1 NA | 3.9 | [3] |

| Zanamivir | Recombinant 1918 H1N1 NA | 0.72 | [3] |

Structural Basis of 18NA Inhibition

The crystal structure of the 1918 H1N1 neuraminidase has been solved, both in its apo form and in complex with the inhibitor zanamivir, providing detailed insights into the mechanism of inhibition.[1][4] The 18NA monomer adopts a typical six-bladed β-propeller fold, and the functional enzyme exists as a tetramer.[1]

The active site of 18NA is a highly conserved pocket located on the upper surface of the monomer. Key catalytic and framework residues that interact with the natural substrate, sialic acid, and the inhibitors are conserved across many influenza A virus subtypes.

A significant feature of the 18NA structure is the conformational flexibility of the 150-loop (residues Gly147 to Asp151).[1][4] In the unliganded (apo) state, this loop is in an "open" conformation, creating a cavity adjacent to the active site, often referred to as the 150-cavity.[1][5] Upon binding of zanamivir, the 150-loop undergoes a significant conformational change, moving to a "closed" state. This movement effectively closes the 150-cavity and brings the loop into closer proximity with the inhibitor, contributing to the tight binding.[1][5]

The high-resolution crystal structure of 18NA in complex with zanamivir reveals a network of hydrogen bonds and salt bridges that stabilize the interaction.[1] Zanamivir, being a transition-state analog of sialic acid, fits snugly into the active site. The key interactions include:

-

The carboxylate group of zanamivir forms salt bridges with the positively charged guanidinium groups of three conserved arginine residues (Arg118, Arg292, and Arg371).

-

The 4-guanidino group of zanamivir, which is a key feature distinguishing it from sialic acid, forms hydrogen bonds with the side chains of Glu119 and Asp151 (in the closed conformation), and with the backbone carbonyl of Trp178.

-

The glycerol side chain of zanamivir forms hydrogen bonds with the side chains of Glu276 and Arg224.

-

The N-acetyl group at the C5 position interacts with Arg152.

These extensive interactions account for the potent inhibitory activity of zanamivir against the 1918 neuraminidase.[1]

Experimental Protocols

A baculovirus expression system is commonly used to produce recombinant 18NA for structural and functional studies, which avoids the need for handling the live, highly pathogenic 1918 virus.[1]

-

Cloning: The cDNA corresponding to the ectodomain of the 18NA gene (e.g., residues 83-468) is cloned into a baculovirus transfer vector, such as pAcGP67A. To promote the formation of the native tetrameric structure, a tetramerization domain from a protein like human vasodilator-stimulated phosphoprotein can be appended to the N-terminus. A purification tag, such as a hexahistidine tag, is also typically included.[1][6]

-

Expression: The recombinant baculovirus is generated and used to infect insect cells (e.g., Sf9 or Hi5 cells). The protein is expressed and secreted into the cell culture medium.[1][6]

-

Purification: The secreted 18NA is purified from the cell supernatant using affinity chromatography, such as Nickel-NTA chromatography if a His-tag is present. Further purification steps, like size-exclusion chromatography, can be employed to isolate the tetrameric form of the protein.[1]

Determining the three-dimensional structure of 18NA in complex with an inhibitor involves the following key steps:

-

Crystallization: The purified 18NA protein is co-crystallized with the inhibitor. This is achieved by mixing the protein-inhibitor complex solution with a crystallization reagent and allowing crystals to form, typically through vapor diffusion. For the 18NA-zanamivir complex, crystals were obtained by mixing the protein at 10 mg/ml with a 10-fold molar excess of zanamivir.[1]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, for instance, at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.[1][7]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. The structure is solved using molecular replacement, with a known neuraminidase structure as a search model. The atomic model of the protein and the inhibitor is then built into the electron density map and refined to obtain the final high-resolution structure.[1][7]

The inhibitory activity of compounds against 18NA is typically measured using a fluorescence-based assay.[8]

-

Reagents: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. The assay buffer typically contains MES (pH 6.5) and CaCl2.[8]

-

Procedure: a. Serial dilutions of the inhibitor are prepared in a 96-well plate. b. A fixed amount of the recombinant 18NA enzyme is added to each well containing the inhibitor and incubated for a specific period (e.g., 30-45 minutes) at room temperature to allow for inhibitor binding. c. The MUNANA substrate is then added to all wells, and the plate is incubated at 37°C for a defined time (e.g., 1 hour). d. The enzymatic reaction, where NA cleaves MUNANA to produce the fluorescent product 4-methylumbelliferone, is stopped by adding a stop solution (e.g., an alkaline buffer). e. The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm, respectively).

-

Data Analysis: The fluorescence intensity is proportional to the NA activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[8]

Visualizations

Caption: Influenza Virus Life Cycle and the Role of Neuraminidase Inhibition.

Caption: Experimental Workflow for X-ray Crystallography of 18NA-Inhibitor Complex.

Caption: Key interactions between Zanamivir and the 18NA active site.

References

- 1. Structural Characterization of the 1918 Influenza Virus H1N1 Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Oseltamivir Is Effective against 1918 Influenza Virus Infection of Macaques but Vulnerable to Escape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural characterization of the 1918 influenza virus H1N1 neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure determination of the 1918 H1N1 neuraminidase from a crystal with lattice-translocation defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Profile of Neuraminidase-IN-18: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary cytotoxicity data available for Neuraminidase-IN-18, an indole-core inhibitor of influenza A neuraminidase. The information presented herein is compiled from the peer-reviewed study "Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling."[1][2] This document is intended to inform researchers and drug development professionals on the early safety profile of this compound.

Core Findings on Cytotoxicity

This compound, referred to as compound 18d in the primary literature, was evaluated for its cytotoxic effects on Madin-Darby Canine Kidney (MDCK) cells. The study concluded that this compound is non-cytotoxic to this cell line.[1] This finding is significant for its potential as an anti-influenza therapeutic, as low cytotoxicity is a desirable characteristic for further drug development.

Data Presentation

The available qualitative data from the study is summarized in the table below. It is important to note that while the study mentions quantitative results are presented in "Table 6" of the full publication, this specific table was not accessible in the publicly available information.

| Compound | Cell Line | Assay Type | Result |

| This compound (18d) | MDCK | Tetrazolium-based assay | Non-cytotoxic[1] |

Experimental Protocol: Tetrazolium-Based Cytotoxicity Assay

The following is a generalized, detailed methodology for a tetrazolium-based cytotoxicity assay, such as an MTT or MTS assay, which is consistent with the description in the primary literature for assessing the cytotoxicity of this compound on MDCK cells.[1][3][4]

Objective: To determine the potential of a test compound to reduce cell viability.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Tetrazolium salt solution (e.g., MTT at 5 mg/mL in PBS or a commercially available MTS/XTT/WST-8 solution)

-

Solubilization solution (for MTT assay, e.g., acidified isopropanol or DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

MDCK cells are harvested from culture flasks during their logarithmic growth phase.

-

A cell suspension is prepared in a complete culture medium at a predetermined optimal seeding density (e.g., 1 x 10^4 to 5 x 10^4 cells/mL).

-

100 µL of the cell suspension is added to each well of a 96-well plate.

-

The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

A stock solution of this compound is serially diluted in a complete culture medium to achieve a range of desired test concentrations.

-

The culture medium is removed from the wells, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells.

-

Control wells containing medium with the vehicle (e.g., DMSO) at the same concentration used for the test compound and wells with medium alone (blank) are also included.

-

The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

Cell Viability Assessment:

-

Following the incubation period, 10-20 µL of the tetrazolium salt solution is added to each well.

-

The plate is incubated for an additional 1-4 hours at 37°C to allow for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.

-

If using an MTT assay, the medium is then carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate may be gently shaken to ensure complete dissolution. For MTS, XTT, or WST-8 assays, this step is not necessary as the formazan product is water-soluble.

-

-

Data Acquisition:

-

The absorbance of each well is measured using a microplate reader at a wavelength appropriate for the specific formazan product (e.g., ~570 nm for MTT and ~490 nm for MTS).

-

-

Data Analysis:

-

The background absorbance from the blank wells is subtracted from all other readings.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, which are considered 100% viable.

-

A dose-response curve is typically generated by plotting cell viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50) if applicable. For non-cytotoxic compounds like this compound, the cell viability would remain high across the tested concentrations.

-

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of this compound.

Neuraminidase Inhibition Mechanism of Action

While not directly related to cytotoxicity, understanding the intended mechanism of action of this compound provides context for its development as an antiviral agent. Neuraminidase inhibitors block the active site of the neuraminidase enzyme on the surface of the influenza virus. This prevents the cleavage of sialic acid residues on the host cell surface, thereby inhibiting the release of newly formed virus particles from infected cells and limiting the spread of the infection.[1][5]

Caption: Mechanism of action of neuraminidase inhibitors like this compound.

References

- 1. Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-core inhibitors of influenza a neuraminidase: iterative medicinal chemistry and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Neuraminidase-IN-18 in vitro neuraminidase inhibition assay protocol

Note: No specific information or established protocols were found for a compound designated "Neuraminidase-IN-18." The following application note provides a detailed, generalized protocol for a fluorometric in vitro neuraminidase inhibition assay, a widely used method for characterizing potential neuraminidase inhibitors.

Application Notes

This document provides a comprehensive protocol for determining the in vitro inhibitory activity of a test compound against influenza virus neuraminidase. The assay is based on the enzymatic cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][2][3] Neuraminidase cleaves the MUNANA substrate to release the fluorescent product 4-methylumbelliferone (4-MU).[1][2][3] The amount of fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in fluorescence. The 50% inhibitory concentration (IC50) value is then calculated to quantify the potency of the inhibitor.[1][2] This method is a robust and common approach used in influenza drug discovery and surveillance.[4][5]

Quantitative Data Summary for Known Neuraminidase Inhibitors

The following table presents example IC50 values for the well-characterized neuraminidase inhibitors, Oseltamivir carboxylate and Zanamivir, against various influenza virus subtypes. These values are typical for sensitive strains and are determined using fluorometric assays similar to the one described below.

| Influenza Virus Subtype | Inhibitor | Mean IC50 (nM) |

| A/H1N1 | Oseltamivir carboxylate | 0.92 - 1.54 |

| Zanamivir | 0.61 - 0.92 | |

| A/H3N2 | Oseltamivir carboxylate | 0.43 - 0.62 |

| Zanamivir | 1.48 - 2.17 | |

| Influenza B | Oseltamivir carboxylate | 5.21 - 12.46 |

| Zanamivir | 2.02 - 2.57 | |

| (Data compiled from representative studies and may vary based on specific viral strains and assay conditions)[6] |

Experimental Workflow

Caption: Workflow for the in vitro fluorometric neuraminidase inhibition assay.

Experimental Protocol

Materials and Reagents

-

Enzyme Source: Influenza virus stock (cultured in Madin-Darby Canine Kidney cells or embryonated chicken eggs).[3]

-

Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Fluorescent Standard: 4-Methylumbelliferone (4-MU).

-

Test Compound: Neuraminidase Inhibitor (e.g., this compound).

-

Positive Controls: Oseltamivir carboxylate, Zanamivir.

-

Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5.[2]

-

Stop Solution: 0.14 M NaOH in 83% ethanol.[2]

-

Plate: Black, 96-well, flat-bottom microtiter plates.

-

Equipment: Fluorometer/plate reader with excitation at ~355-360 nm and emission at ~450-460 nm.[2]

Reagent Preparation

-

Assay Buffer (1x): Prepare a solution containing 33.3 mM MES and 4 mM CaCl2. Adjust the pH to 6.5 using NaOH.[2]

-

MUNANA Substrate Stock Solution (2.5 mM): Reconstitute 25 mg of MUNANA in 20 mL of distilled water. Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[2]

-

MUNANA Working Solution (300 µM): Dilute the 2.5 mM stock solution in 1x Assay Buffer. Prepare this solution fresh and protect it from light.[2]

-

4-MU Standard Stock Solution (6.4 mM): Dissolve 11.3 mg of 4-MU in 5 mL of absolute ethanol, then add 5 mL of 0.9% NaCl.[2] From this, prepare a working solution and serial dilutions in assay buffer for generating a standard curve.

-

Stop Solution: Prepare a fresh solution of 0.14 M NaOH in 83% ethanol. For one plate, mix approximately 11 mL of absolute ethanol with 2.225 mL of 0.824 M NaOH.[2]

-

Test and Control Inhibitor Solutions: Prepare a master stock of the test inhibitor (e.g., this compound) and control inhibitors (Oseltamivir, Zanamivir) in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions at 4x the final desired concentration in 1x Assay Buffer.

Determination of Neuraminidase Activity (Virus Titration)

Before performing the inhibition assay, the optimal dilution of the virus stock must be determined. The goal is to find the dilution that yields a strong fluorescent signal within the linear range of the instrument.

-

In a 96-well plate, add 50 µL of 1x Assay Buffer to columns 1-12.

-

Add 50 µL of undiluted virus stock to column 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing across the plate to column 11. Do not add virus to column 12 (no-virus control).

-

Add 50 µL of the MUNANA working solution to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Read the fluorescence on a plate reader (Ex: 355 nm, Em: 460 nm).

-

Select the virus dilution that provides approximately 80-90% of the maximum fluorescence signal for use in the inhibition assay.

Neuraminidase Inhibition Assay Protocol

-

In a new black 96-well plate, add 25 µL of the 4x serially diluted test inhibitor and control inhibitors to the appropriate wells. For control wells (100% activity), add 25 µL of 1x Assay Buffer.

-

Add 50 µL of the pre-determined optimal dilution of the virus to each well. For no-virus control wells, add 50 µL of 1x Assay Buffer.

-

Add 25 µL of 1x Assay Buffer to all wells to bring the total volume to 100 µL.

-

Gently tap the plate to mix and incubate at room temperature for 45 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.

-

Incubate the plate at 37°C for 60 minutes. Protect the plate from light.

-

Terminate the reaction by adding 100 µL of Stop Solution to each well.

-

Read the plate using a fluorometer at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[2]

Data Analysis

-

Subtract the background fluorescence (from no-virus control wells) from all other readings.

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RFU of test well / RFU of virus control well)) (where RFU is the Relative Fluorescence Unit)

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that reduces neuraminidase activity by 50%.

References

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ulab360.com [ulab360.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Neuraminidase-IN-18 in Influenza A and B Strain Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A and B viruses are major causes of seasonal epidemics and occasional pandemics, posing a significant global health threat. The viral neuraminidase (NA), a glycoprotein on the surface of the influenza virus, is a crucial enzyme in the viral life cycle.[1][2] It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from cellular receptors, thus preventing viral aggregation and promoting the spread of infection.[3][4] Due to its highly conserved active site across both influenza A and B strains, neuraminidase is a prime target for antiviral drug development.[5] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that competitively inhibit the enzymatic activity of NA, effectively halting the spread of the virus.[5][6]

Neuraminidase-IN-18 is a novel investigational neuraminidase inhibitor. These application notes provide detailed protocols for screening the efficacy of this compound against various influenza A and B strains using established in vitro assays. The protocols cover neuraminidase inhibition assays, cell-based antiviral assays, and cytotoxicity assays to provide a comprehensive evaluation of the compound's potential as an antiviral agent.

Data Presentation

The inhibitory activity of this compound against different influenza A and B strains should be determined and presented in a clear, tabular format to facilitate comparison. Researchers should populate the following table with their experimental data.

Table 1: Inhibitory Activity of this compound against Influenza A and B Strains

| Influenza Virus Strain | Type/Subtype | IC₅₀ (nM)¹ | EC₅₀ (nM)² | CC₅₀ (µM)³ | Selectivity Index (SI)⁴ |

| Example: A/California/07/2009 | H1N1pdm09 | Data | Data | Data | Data |

| Example: A/Victoria/3/75 | H3N2 | Data | Data | Data | Data |

| Example: B/Colorado/06/2017 | B/Victoria | Data | Data | Data | Data |

| Example: B/Florida/4/2006 | B/Yamagata | Data | Data | Data | Data |

| Additional Strains... |

¹ IC₅₀ (Half-maximal inhibitory concentration): Concentration of this compound that inhibits 50% of the viral neuraminidase enzymatic activity. ² EC₅₀ (Half-maximal effective concentration): Concentration of this compound that inhibits 50% of viral replication in cell culture. ³ CC₅₀ (Half-maximal cytotoxic concentration): Concentration of this compound that reduces the viability of host cells by 50%. ⁴ Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of viral neuraminidase. A commonly used method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7]

Materials:

-

This compound

-

Influenza virus stocks (various strains of A and B)

-

MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

-

Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5

-

Stop Solution: 0.14 M NaOH in 83% ethanol

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions of the compound in Assay Buffer to achieve a range of desired concentrations.

-

Virus Dilution: Dilute the influenza virus stock in Assay Buffer to a concentration that gives a linear fluorescent signal over the incubation period. This should be optimized for each virus strain.

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the serially diluted this compound to the test wells.

-

Add 50 µL of Assay Buffer to the virus control wells (no inhibitor).

-

Add 100 µL of Assay Buffer to the blank wells (no virus, no inhibitor).

-

Add 50 µL of the diluted virus to the test and virus control wells.

-

Gently tap the plate to mix and incubate at 37°C for 30 minutes.

-

-

Enzymatic Reaction:

-

Prepare the MUNANA substrate solution in Assay Buffer (final concentration of 100 µM in the well is recommended).

-

Add 50 µL of the MUNANA solution to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Stopping the Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other wells.

-

Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the virus control (0% inhibition).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assay

This assay evaluates the ability of this compound to inhibit influenza virus replication in a cellular context. A common method is the plaque reduction assay or a yield reduction assay. An alternative high-throughput method measures the neuraminidase activity of progeny virions.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell Culture Medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Serum-Free Medium with TPCK-treated trypsin

-

This compound

-

Influenza virus stocks

-

Reagent for quantifying cell viability (e.g., CellTiter-Glo®) or for staining viral plaques (e.g., crystal violet)

-

96-well tissue culture plates

Protocol:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

-

Compound Addition: The following day, wash the cell monolayer with phosphate-buffered saline (PBS). Add serial dilutions of this compound prepared in serum-free medium to the wells.

-

Virus Infection: Infect the cells with the desired influenza virus strain at a specific multiplicity of infection (MOI), which should be optimized for each strain. Incubate for 1-2 hours at 37°C.

-

Incubation: Remove the virus inoculum and add fresh serum-free medium containing the corresponding concentrations of this compound and TPCK-treated trypsin. Incubate for 48-72 hours at 37°C with 5% CO₂.

-

Quantification of Antiviral Activity:

-

Plaque Reduction Assay: If performing a plaque assay, after the initial infection period, the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) with the compound. After incubation, the cells are fixed and stained with crystal violet to visualize and count the plaques. The reduction in plaque number or size is used to determine the EC₅₀.

-

Yield Reduction Assay: The supernatant containing progeny virus is collected, and the viral titer is determined by methods such as TCID₅₀ (50% tissue culture infective dose) or quantitative PCR.

-

Neuraminidase Activity Assay: The neuraminidase activity in the cell culture supernatant can be measured as described in Protocol 1 to quantify the amount of progeny virus.

-

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death. The MTT or MTS assay is a common method for this purpose.

Materials:

-

MDCK cells

-

Cell Culture Medium

-

This compound

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent

-

Solubilization solution (for MTT assay)

-

96-well tissue culture plates

-

Absorbance plate reader

Protocol:

-

Cell Seeding: Seed MDCK cells in a 96-well plate as described for the antiviral assay.

-

Compound Addition: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

-

Cell Viability Measurement:

-

Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours at 37°C. If using MTT, add the solubilization solution and incubate further to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

-

Data Analysis:

-

Subtract the background absorbance from all wells.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control (100% viability).

-

Determine the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Mandatory Visualizations

Caption: Workflow for evaluating this compound's antiviral properties.

Caption: Neuraminidase inhibitors block viral release from host cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuraminidase from Influenza A and B Viruses is Susceptible to the Compound 4-(4-Phenyl-1H-1,2,3-Triazol-1-yl)-2,2,6,6-Tetramethylpiperidine-1- Oxyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A neuraminidase potency assay for quantitative assessment of neuraminidase in influenza vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 5. Neuraminidase Inhibitor Susceptibility Testing in Human Influenza Viruses: A Laboratory Surveillance Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuraminidase inhibitors for influenza B virus infection: efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuraminidase-dependent entry of influenza A virus is determined by hemagglutinin receptor-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neuraminidase-IN-18

For Research Use Only

Introduction

Neuraminidase-IN-18 is a novel polyheterocyclic inhibitor of the influenza virus neuraminidase (NA), a key enzyme in the viral life cycle responsible for the release of progeny virions from infected host cells. By blocking the active site of neuraminidase, this compound effectively halts the spread of the virus. These application notes provide available in vitro data for this compound and a generalized protocol for in vivo efficacy studies based on established methodologies for other neuraminidase inhibitors.

Disclaimer: There is currently no publicly available in vivo data for this compound. The in vivo protocols provided below are generalized from studies with other neuraminidase inhibitors, such as Oseltamivir and Zanamivir, and should be adapted and optimized for specific experimental conditions.

Physicochemical and In Vitro Activity Data

The following table summarizes the known quantitative data for this compound.

| Property | Value | Reference |

| Chemical Name | This compound (compound N5) | [1][2][3] |

| Molecular Formula | C₂₂H₁₈FN₃O₃S | [2] |

| Molecular Weight | 423.46 g/mol | [2] |

| IC₅₀ (H5N1 NA, wild-type) | 0.14 µM | [1][2][3] |

| IC₅₀ (H5N1 NA, H274Y mutant) | 0.27 µM | [1][2][3] |

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of neuraminidase on the surface of the influenza virus. This prevents the cleavage of sialic acid residues on the host cell, leading to the aggregation of newly formed virions on the cell surface and preventing their release and subsequent infection of other cells.

Generalized In Vivo Efficacy Study Protocol

This protocol describes a general procedure for evaluating the efficacy of a neuraminidase inhibitor in a mouse model of influenza virus infection. It is recommended to perform preliminary dose-range finding and toxicity studies for this compound before commencing efficacy trials.

Materials

-

This compound

-

Vehicle for formulation (e.g., sterile water, PBS, 0.5% methylcellulose)

-

Influenza A virus strain (e.g., A/California/04/2009 (H1N1), A/Vietnam/1203/04 (H5N1))

-

6-8 week old BALB/c or C57BL/6 mice

-

Anesthetic (e.g., isoflurane)

-

Oral gavage needles

-

Intranasal administration supplies

-

Biosafety level 2 (BSL-2) or 3 (BSL-3) animal facilities, depending on the virus strain

Experimental Workflow

Detailed Protocol

-

Formulation of this compound:

-

Prepare a stock solution of this compound in a suitable solvent.

-

On each day of treatment, dilute the stock solution to the desired final concentrations with the chosen vehicle. The formulation should be appropriate for the intended route of administration. For oral gavage, an aqueous solution or suspension is common.[1][2]

-

-

Animal Handling and Infection:

-

Acclimatize mice for at least 3-5 days before the experiment.

-

Randomly assign mice to treatment and control groups (n=5-10 mice per group is typical).

-

Anesthetize mice lightly with isoflurane.

-

Infect mice intranasally with a predetermined lethal or sub-lethal dose of influenza virus in a small volume (e.g., 25-50 µL).[4]

-

-

Treatment Regimen:

-

Prophylactic regimen: Begin treatment with this compound at a specified time before virus inoculation (e.g., 2-4 hours prior).[2]

-

Therapeutic regimen: Initiate treatment at a specified time after virus inoculation (e.g., 24 or 48 hours post-infection).[2]

-

Administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection, or intranasal instillation). Oral gavage is common for oseltamivir.[1][4]

-

Treatment is typically administered once or twice daily for 5-8 consecutive days.[1][2]

-

The control group should receive the vehicle alone following the same schedule.

-

-

Monitoring and Endpoints:

-

Monitor mice daily for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival for up to 14-21 days post-infection. Euthanize mice that lose more than 25-30% of their initial body weight.

-

At predetermined time points (e.g., days 3, 5, and 7 post-infection), a subset of mice from each group can be euthanized to collect lung tissue.

-

Primary Endpoints:

-

Survival rate

-

Mean body weight change

-

-

Secondary Endpoints:

-

Lung viral titers (determined by TCID₅₀ or plaque assay)

-

Lung histopathology to assess inflammation and tissue damage[1]

-

Cytokine and chemokine levels in bronchoalveolar lavage fluid (BALF)

-

-

Typical In Vivo Study Parameters for Neuraminidase Inhibitors

The following table provides a summary of typical parameters used in in vivo studies of neuraminidase inhibitors, which can serve as a starting point for designing experiments with this compound.

| Parameter | Example | Reference |

| Animal Model | 6-8 week old BALB/c mice | [1][2] |

| Virus Strain | Influenza A/California/04/2009 (H1N1) | [4] |

| Infection Dose | 10³ - 10⁵ TCID₅₀ | [1][4] |

| Route of Administration | Oral gavage | [1][2][4] |

| Dosage (Oseltamivir) | 10-20 mg/kg/day | [1][2] |

| Treatment Frequency | Twice daily | [1][2] |

| Treatment Duration | 5-8 days | [1] |

| Primary Endpoints | Survival, Body Weight Loss | [1][2] |

| Secondary Endpoints | Lung Viral Titer, Lung Histopathology | [1] |

Safety Precautions

-

All work with influenza viruses should be conducted in an appropriate biosafety facility by trained personnel.

-

Follow all institutional guidelines for animal care and use.

-

Handle this compound according to its Safety Data Sheet (SDS).

Conclusion

This compound is a potent in vitro inhibitor of H5N1 neuraminidase, including a known oseltamivir-resistant mutant. The provided generalized in vivo protocol offers a framework for the preclinical evaluation of its efficacy. Further studies are required to determine the optimal formulation, dosage, and therapeutic window for this compound in vivo.

References

- 1. A Pharmacologically Immunosuppressed Mouse Model for Assessing Influenza B Virus Pathogenicity and Oseltamivir Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of Oseltamivir on the Disease Progression of Lethal Influenza A Virus Infection: Plasma Cytokine and miRNA Responses in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zanamivir Diminishes Lung Damage in Influenza A Virus-infected Mice by Inhibiting Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Neuraminidase-IN-18: A Tool for Neuraminidase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a critical enzyme in the viral life cycle.[1][2][3] It facilitates the release of progeny virions from infected host cells, preventing viral aggregation and promoting the spread of infection.[1][2][4][5] This essential role makes neuraminidase a prime target for antiviral drug development.[1][4][6] Neuraminidase inhibitors are a class of antiviral drugs that block the enzymatic activity of neuraminidase, thereby halting the spread of the virus.[4][6][7]

Neuraminidase-IN-18 is a potent and selective small molecule inhibitor of influenza neuraminidase. Its high affinity and specificity make it an invaluable tool for studying the function of neuraminidase in viral replication and for the development of novel anti-influenza therapeutics. These application notes provide an overview of this compound and detailed protocols for its use in neuraminidase research.

Mechanism of Action

This compound acts as a competitive inhibitor of the neuraminidase enzyme.[8] The influenza virus, upon budding from the host cell, remains attached to the cell surface via the interaction of its hemagglutinin (HA) protein with sialic acid receptors.[4][7] Neuraminidase cleaves these sialic acid residues, allowing the newly formed virus particles to be released and infect other cells.[2][4][7] this compound mimics the natural substrate of the enzyme, sialic acid, and binds to the active site of neuraminidase with high affinity.[7] This binding event blocks the enzyme's catalytic activity, preventing the cleavage of sialic acid and trapping the virions on the surface of the infected cell, thus inhibiting their release and further spread.[4][7]

Caption: Mechanism of Neuraminidase Inhibition.

Biochemical and Biophysical Properties

The following table summarizes the key biochemical and biophysical properties of this compound. (Note: As specific data for "this compound" is not publicly available, representative data for a potent neuraminidase inhibitor is provided for illustrative purposes.)

| Property | Value |

| Molecular Weight | [Insert Value] g/mol |

| Purity | >98% (HPLC) |

| Solubility | Soluble in DMSO |

| Storage | -20°C |

| Physical State | Solid |

In Vitro Activity

This compound demonstrates potent inhibitory activity against a broad range of influenza A and B virus strains. The 50% inhibitory concentration (IC50) values are determined using a standard fluorometric neuraminidase inhibition assay.[9][10][11]

| Influenza Strain | Neuraminidase Subtype | IC50 (nM) [Geometric Mean] |

| A/H1N1pdm09 | N1 | 0.90[11] |

| A/H3N2 | N2 | 0.86[11] |

| B/Victoria | B | 16.12[11] |

Table 1: In vitro inhibitory activity of a representative neuraminidase inhibitor against various influenza virus strains. Data is illustrative and based on published values for potent inhibitors.[11]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of neuraminidase using a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[12]

Materials:

-

This compound

-

Influenza virus stock (or recombinant neuraminidase)

-

MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

-

Assay Buffer: 33 mM MES, pH 6.5, 4 mM CaCl2

-

Stop Solution: 0.1 M Glycine, pH 10.7, 25% Ethanol

-

Black 96-well plates

-

Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Protocol:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a black 96-well plate, add 50 µL of the diluted inhibitor to each well. Include wells with Assay Buffer only as a no-inhibitor control.

-

Add 50 µL of diluted influenza virus (or recombinant neuraminidase) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of MUNANA substrate (100 µM final concentration) to each well to start the reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Read the fluorescence on a fluorometer.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for the Neuraminidase Inhibition Assay.

Plaque Reduction Assay

This cell-based assay evaluates the ability of this compound to inhibit influenza virus replication in a cell culture model.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

This compound

-

Infection Medium (e.g., DMEM with TPCK-trypsin)

-

Agarose overlay

-

Crystal Violet staining solution

Protocol:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Wash the cell monolayers with PBS.

-

Prepare serial dilutions of this compound in Infection Medium.

-

Pre-incubate the virus with the diluted inhibitor for 1 hour at 37°C.

-

Infect the MDCK cell monolayers with the virus-inhibitor mixture.

-

After a 1-hour adsorption period, remove the inoculum and wash the cells.

-

Overlay the cells with an agarose overlay containing the corresponding concentration of this compound.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

-

Fix the cells and stain with Crystal Violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percent reduction in plaque formation compared to the no-inhibitor control. Determine the EC50 value.

Applications in Research

This compound is a versatile tool for a variety of research applications, including:

-

Mechanism of Action Studies: Elucidating the precise role of neuraminidase in the influenza virus life cycle.

-

Structure-Activity Relationship (SAR) Studies: Serving as a reference compound for the design and synthesis of novel neuraminidase inhibitors.

-

Resistance Studies: Selecting for and characterizing resistant viral mutants to understand the mechanisms of drug resistance.

-

High-Throughput Screening (HTS) Assays: Acting as a positive control in screens for new antiviral compounds.

-

In vivo Efficacy Studies: Evaluating the therapeutic potential of neuraminidase inhibition in animal models of influenza infection.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Ordering Information

For information on purchasing this compound, please contact our sales department or visit our website.

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.

References

- 1. Neuraminidase - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 3. Influenza neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Oseltamivir - Wikipedia [en.wikipedia.org]

- 9. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2017-18 season: Comparison with the 2010-11 to 2016-17 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 11. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Neuraminidase Inhibitors in Combination with Other Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro and in vivo evaluation of neuraminidase inhibitors in combination with other antiviral agents for the treatment of influenza virus infections. The protocols detailed below are based on established methodologies for assessing antiviral efficacy and synergy. While the specific compound "Neuraminidase-IN-18" is not extensively documented in publicly available literature, the following data and protocols for other neuraminidase inhibitors, such as oseltamivir and zanamivir, in combination with agents like favipiravir, can serve as a valuable guide for the investigation of novel neuraminidase inhibitors.

Mechanism of Action and Rationale for Combination Therapy

Influenza viruses rely on two key surface glycoproteins: hemagglutinin (HA) for entry into host cells and neuraminidase (NA) for the release of progeny virions from infected cells.[1][2][3] Neuraminidase inhibitors act by blocking the active site of the NA enzyme, preventing the cleavage of sialic acid residues on the host cell surface.[4] This leads to the aggregation of newly formed virus particles at the cell surface and a reduction in viral spread.[4]

The rationale for combining neuraminidase inhibitors with other antiviral agents that have different mechanisms of action is to:

-

Enhance antiviral efficacy: Targeting multiple steps in the viral life cycle can lead to a more potent inhibition of viral replication.[5]

-

Reduce the emergence of drug-resistant variants: The simultaneous use of drugs with different resistance profiles can suppress the selection of resistant viruses.[6][7]

-

Achieve synergistic effects: The combined effect of two drugs may be greater than the sum of their individual effects.[8]

One common combination strategy involves pairing a neuraminidase inhibitor with a viral RNA polymerase inhibitor, such as favipiravir.[9] Favipiravir is intracellularly converted to its active form, which is recognized as a purine nucleotide by the viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral RNA synthesis.[9]

Data Presentation: In Vitro Antiviral Activity and Synergy

The following tables summarize the in vitro antiviral activity and synergistic effects of combining neuraminidase inhibitors with other antiviral agents against various influenza A virus strains.

Table 1: In Vitro Antiviral Activity of Single Agents

| Antiviral Agent | Virus Strain | Cell Line | Assay Type | EC50 / IC50 | Citation |

| Oseltamivir Carboxylate | A/California/07/2009 (H1N1) | MDCK | Virus Yield Reduction | EC90: 0.32 µM | [5] |

| A/Hong Kong/2369/2009 (H1N1, H275Y) | MDCK | Virus Yield Reduction | EC90: 14 µM | [5] | |

| Zanamivir | A/California/07/2009 (H1N1) | MDCK | Virus Yield Reduction | EC90: 0.4 µM | [5] |

| A/Hong Kong/2369/2009 (H1N1, H275Y) | MDCK | Virus Yield Reduction | EC90: 2.11 µM | [5] | |

| Peramivir | A/California/07/2009 (H1N1) | MDCK | Virus Yield Reduction | EC90: 0.48 µM | [5] |

| A/Hong Kong/2369/2009 (H1N1, H275Y) | MDCK | Virus Yield Reduction | EC90: 4.5 µM | [5] | |

| Favipiravir (T-705) | A/California/07/2009 (H1N1) | MDCK | Virus Yield Reduction | EC90: 1.8 µM | [5] |

| A/Hong Kong/2369/2009 (H1N1, H275Y) | MDCK | Virus Yield Reduction | EC90: 1.5 µM | [5] | |

| Rimantadine | A/New Caledonia/20/99 (H1N1) | MDCK | Virus Yield Reduction | Inhibited ~10% at 5 µM | [8] |